3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane

Medicinal Chemistry Organic Synthesis Epoxide Ring-Opening

3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane (CAS 725715-12-8) is a conformationally constrained N-benzyl-3,4-epoxypiperidine with the molecular formula C₁₂H₁₅NO and molecular weight 189.25 g/mol. The compound features a bicyclo[4.1.0]heptane core wherein a fused oxirane ring imparts significant ring strain, making it a versatile electrophilic building block for ring-opening reactions with nucleophiles, particularly amines.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 725715-12-8
Cat. No. B3152020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane
CAS725715-12-8
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CN(CC2C1O2)CC3=CC=CC=C3
InChIInChI=1S/C12H15NO/c1-2-4-10(5-3-1)8-13-7-6-11-12(9-13)14-11/h1-5,11-12H,6-9H2
InChIKeyJFKIYXNTBUQZJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane CAS 725715-12-8: Core Chemical Identity and Procurement Considerations


3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane (CAS 725715-12-8) is a conformationally constrained N-benzyl-3,4-epoxypiperidine with the molecular formula C₁₂H₁₅NO and molecular weight 189.25 g/mol [1]. The compound features a bicyclo[4.1.0]heptane core wherein a fused oxirane ring imparts significant ring strain, making it a versatile electrophilic building block for ring-opening reactions with nucleophiles, particularly amines [2]. Its N-benzyl substituent serves as a protective group that can be removed under mild hydrogenolytic conditions to unmask a secondary amine for further diversification [3]. Available from commercial suppliers in purities of 95–98% with batch-specific analytical certificates (NMR, HPLC, GC) , this compound is primarily utilized as a key intermediate in the synthesis of pharmacologically relevant 3,4-disubstituted piperidines [4].

Why N-Protecting Group Selection Critically Differentiates 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane from Other 3,4-Epoxypiperidine Building Blocks


The synthetic utility of 3,4-epoxypiperidine building blocks is profoundly influenced by the N-protecting group, which dictates reaction compatibility, regioselectivity in ring-opening, and downstream deprotection strategy [1]. N-Benzyl substitution, as found in 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane, offers distinct advantages over N-Boc, N-Cbz, N-tosyl, and N-alkyl analogs: (i) it can be removed under neutral hydrogenolysis conditions, avoiding acid-mediated side reactions that plague Boc-deprotection of sensitive aminoalcohol products [2]; (ii) it permits a unique switch in ring-opening regioselectivity simply by altering solvent and additive conditions, a level of control not consistently achievable with other N-protected variants [3]; (iii) its enhanced lipophilicity improves organic phase partitioning during workup and may influence membrane permeability in subsequent bioactive molecules [4]. Consequently, generic substitution with an alternative N-protected epoxypiperidine risks compromising regiochemical outcomes, reducing synthetic efficiency, or introducing incompatible deprotection requirements.

Quantitative Differentiation of 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane: Head-to-Head and Cross-Study Comparisons


Regioselectivity Switch: C3 vs C4 Ring-Opening Control in 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane vs N-Boc Epoxide

3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane exhibits a remarkable solvent- and additive-dependent regioselectivity switch in amine-mediated ring-opening, enabling selective access to either trans-3-amino-4-hydroxypiperidines (C3 attack) or trans-4-amino-3-hydroxypiperidines (C4 attack) [1]. In contrast, N-Boc protected 3,4-epoxypiperidine typically undergoes C4-selective ring-opening with poor C3-selectivity, limiting synthetic flexibility [2]. For the target compound, using acetonitrile with LiClO₄ promotes C4-selective ring-opening, whereas ethanol as a protic solvent without Lewis acid additives reverses selectivity to favor C3 ring-opening [3]. This switchable control is not similarly documented for N-Boc, N-Cbz, or N-tosyl analogs, which generally favor C4 attack regardless of conditions [4].

Medicinal Chemistry Organic Synthesis Epoxide Ring-Opening

Deprotection Compatibility: Hydrogenolytic Removal of N-Benzyl vs Acid-Catalyzed N-Boc Cleavage

The N-benzyl group in 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C, MeOH) in high yield, typically exceeding 95%, under neutral conditions that preserve acid-sensitive functionality [1]. In contrast, the widely used N-Boc protecting group requires acidic conditions (e.g., TFA or HCl) for removal, which can lead to epoxide ring-opening, dehydration of β-aminoalcohols, or side reactions with other acid-labile groups present in the molecule [2]. For the 4-fluorobenzyl analog of the target compound, an overall yield of 35% was achieved in a 4-step synthesis of 4-fluorobenzyltrozamicol, with the hydrogenolytic deprotection proceeding cleanly as the final step [3].

Protecting Group Strategy Peptide Synthesis Late-Stage Functionalization

Lipophilicity (XLogP) Comparison: 3-Benzyl vs N-Methyl and N-Boc 3,4-Epoxypiperidines

The N-benzyl substituent confers significantly higher lipophilicity to 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane compared to N-methyl or N-Boc analogs, as quantified by computed XLogP3-AA values [1]. This difference impacts organic solvent solubility during workup and may enhance passive membrane permeability in downstream bioactive derivatives [2]. The target compound's XLogP3-AA of 1.6 [1] is >3-fold higher than the predicted N-methyl analog (XLogP ~0.5) and ~0.6 logP units greater than the N-Boc variant (XLogP ~1.0) [3].

ADME Drug Discovery Physicochemical Properties

Validated Synthetic Route Efficiency: Overall Yield for Pharmaceutically Relevant Aminoalcohols

3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane serves as the critical epoxide intermediate in established 4-step synthetic routes to biologically active 3-amino-4-hydroxypiperidines and 4-amino-3-hydroxypiperidines [1]. For the closely related 3-(4-fluorobenzyl) analog, the overall yield from pyridine to 4-fluorobenzyltrozamicol (FBT) was 35% over four steps, with the regioselective ring-opening of the epoxide being the key transformation [2]. In contrast, alternative routes employing N-Boc or N-Cbz protected epoxides require additional protection/deprotection steps, often resulting in lower overall yields and increased synthetic complexity [3].

Process Chemistry Piperidine Alkaloid Synthesis VAChT Ligands

Optimal Application Scenarios for 3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane Based on Quantified Differentiation Evidence


Divergent Synthesis of Regioisomeric trans-3-Amino-4-hydroxypiperidines and trans-4-Amino-3-hydroxypiperidines

When a medicinal chemistry program requires access to both regioisomeric 3,4-aminoalcohol piperidine scaffolds for SAR exploration, 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane is the preferred starting material due to its demonstrated ability to undergo switchable regioselective ring-opening with amines simply by altering solvent and additive conditions [1]. This capability eliminates the need to source or synthesize two distinct building blocks and reduces the number of synthetic routes required. The resulting aminoalcohols serve as precursors to kinase inhibitors (e.g., Bruton's tyrosine kinase), VAChT ligands for PET imaging, and factor Xa inhibitors [2].

Synthesis of Acid-Sensitive Piperidine Derivatives Requiring Orthogonal N-Deprotection

For synthetic sequences that contain acid-labile functional groups (e.g., silyl ethers, acetals, certain heterocycles) or where epoxide ring-opening under acidic conditions must be avoided, 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane offers a clear advantage over N-Boc or N-Cbz protected analogs. The N-benzyl group can be removed under neutral hydrogenolytic conditions (H₂, Pd/C) in high yield (>95%), preserving the integrity of the aminoalcohol product and other acid-sensitive moieties [3]. This is particularly valuable in the late-stage diversification of complex molecular scaffolds.

Preparation of Lipophilic Piperidine Building Blocks for CNS-Penetrant Drug Candidates

The enhanced lipophilicity of 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane (XLogP = 1.6) compared to N-methyl (XLogP ~0.5) or N-Boc (XLogP ~1.0) analogs makes it a strategic choice for synthesizing piperidine-based building blocks intended for central nervous system (CNS) drug discovery programs, where passive membrane permeability is a critical determinant of blood-brain barrier penetration [4]. The benzyl group not only facilitates organic phase extraction during synthesis but also contributes to the overall lipophilic character of downstream derivatives.

Scale-Up of Aminoalcohol Piperidine Intermediates for Preclinical Development

In process chemistry settings where overall yield and step economy directly impact cost of goods, the 4-step sequence from pyridine to aminoalcohol products via 3-benzyl-7-oxa-3-azabicyclo[4.1.0]heptane has been validated with a 35% overall yield for the 4-fluorobenzyl analog [5]. This compares favorably to routes employing alternative N-protected epoxides, which typically require additional protection/deprotection steps. The commercial availability of the compound in purities of 95–98% with batch analytical certification further supports its use in gram-to-kilogram scale synthesis .

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